molecular formula C20H19N5O4 B6587064 N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1206990-84-2

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B6587064
CAS No.: 1206990-84-2
M. Wt: 393.4 g/mol
InChI Key: FQIOBKMAYIFQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a range of kinases. Its core structure is based on a [1,2,4]triazolo[4,3-c]quinazoline scaffold, a privileged chemotype in medicinal chemistry known for interacting with the ATP-binding sites of various enzymes. This compound has been identified as a key intermediate and a novel chemical entity in the search for new therapeutic agents, particularly in oncology. Research into this compound focuses on its mechanism of action as a multi-kinase inhibitor, with studies suggesting potential efficacy in disrupting intracellular signaling pathways that drive cell proliferation and survival. Its primary research value lies in its use as a chemical probe to elucidate the role of specific kinase targets in disease models and to serve as a lead compound for the development of targeted cancer therapies. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIOBKMAYIFQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H19_{19}N5_5O4_4
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1206990-84-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the quinazoline core followed by the introduction of the acetamide and methoxy groups. The synthetic pathway can be optimized for yield and purity using various reagents and reaction conditions.

Antitumor Activity

Research indicates that compounds within the quinazoline class exhibit significant antitumor properties. In a study evaluating various derivatives' in vitro antitumor activity, certain quinazoline derivatives demonstrated mean GI(50) values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance:

CompoundMean GI(50) (µM)Comparison to 5-FU (µM)
Compound A10.4722.60
Compound B7.2422.60
Compound C14.1222.60

This suggests that this compound may possess similar or enhanced antitumor efficacy compared to established treatments .

The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, these compounds have been shown to inhibit tyrosine kinase activities and may target Epidermal Growth Factor Receptor (EGFR) pathways critical in cancer pathogenesis .

Anti-inflammatory Properties

In addition to their antitumor activity, quinazoline derivatives have also been evaluated for anti-inflammatory effects. Studies have indicated that certain compounds can significantly reduce inflammation markers in models of acute inflammation. For example:

CompoundInhibition Rate (%)Model Used
Compound D53.41Carrageenan-induced paw edema

This highlights the potential dual therapeutic application of this compound in both cancer treatment and inflammatory conditions .

Case Studies

Several case studies have explored the biological activities of quinazoline derivatives:

  • In Vitro Studies : Various derivatives were tested against different cancer cell lines showing promising results in inhibiting cell growth and inducing apoptosis.
  • In Vivo Models : Animal studies demonstrated significant reductions in tumor size when treated with quinazoline-based compounds compared to controls.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of similar quinazoline derivatives. The results showed that these compounds inhibited tumor growth in vivo and induced apoptosis via the mitochondrial pathway. This suggests that this compound may share similar mechanisms of action.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of various triazole derivatives was assessed. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters examined the neuroprotective effects of related compounds on neuroblastoma cells subjected to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability by modulating oxidative stress-related pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Biological Activity Reference
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide Triazolo[4,3-c]quinazoline core; 7-methyl and 3,4-dimethoxyphenyl substituents Hypothesized antioxidant/nitrosative stress inhibition (based on triazoloquinazoline analogs)
ZINC000021797248 Triazolo[1,5-a]pyrimidine core; 3,4-dimethylphenoxy and propyl groups Metalloproteinase II (MPII) inhibition; low binding energy (-9.8 kcal/mol)
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Thioxothiazolidinone and quinazolinone cores; sulfur-linked acetamide Antimicrobial activity (inferred from thiazolidinone-quinazolinone hybrids)
2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid derivatives Triazino[4,3-c]quinazoline core; ester/amide substituents Significant antioxidant activity in nitrosative stress models (e.g., 3f vs. N-acetylcysteine)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolin-2,4-dione core; dichlorophenylmethyl group Anticonvulsant activity (structural similarity to known neuroactive quinazolinones)

Key Comparative Insights

Core Heterocyclic Systems

  • Triazoloquinazoline vs. Triazolopyrimidine : The target compound’s triazolo[4,3-c]quinazoline core (fused five-membered triazole and six-membered quinazoline) differs from ZINC000021797248’s triazolo[1,5-a]pyrimidine system. The latter’s pyrimidine ring enhances π-π stacking with enzyme active sites, as seen in MPII inhibition .
  • Triazinoquinazoline vs. Triazoloquinazoline: highlights triazinoquinazoline derivatives (six-membered triazine fused to quinazoline), which exhibit antioxidant activity. The triazoloquinazoline core in the target compound may offer improved metabolic stability due to reduced ring strain .

Substituent Effects

  • Methoxy vs.
  • Thioacetamide vs. Acetamide Linkers : Sulfur-containing analogs (e.g., compound 5 in ) show stronger antimicrobial activity due to thiol-mediated redox interactions, whereas oxygen-linked acetamides (target compound) may prioritize hydrogen bonding .

Preparation Methods

Formation of the Quinazoline Core

The quinazoline scaffold is synthesized from 7-methylanthranilic acid derivatives. Cyclocondensation with formamide or urea under acidic conditions yields 3,4-dihydroquinazolin-4-one intermediates. For example:

7-Methylanthranilic acid+UreaHCl, Δ7-Methyl-3,4-dihydroquinazolin-4-one\text{7-Methylanthranilic acid} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{7-Methyl-3,4-dihydroquinazolin-4-one}

This intermediate is oxidized to the quinazolin-4(3H)-one using agents like potassium permanganate.

Triazole Ring Annulation

The triazole ring is introduced via cyclization of the quinazolinone with hydrazine derivatives. A common method involves reacting 3-aminoquinazolinone with chloroacetyl chloride to form 2-chloro-N-(4-oxo-2-quinazolin-3-yl)acetamide, followed by treatment with 4-methyl-1,2,4-triazole-3-thiol in acetone with K₂CO₃.

Reaction conditions :

  • Solvent: Anhydrous dichloromethane or acetone

  • Coupling agent: EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Temperature: 0°C (initial), then room temperature

  • Time: 24 hours

Acetamide Side-Chain Introduction

The final step couples the triazoloquinazoline intermediate with 3,4-dimethoxyphenylamine using amide bond formation. EDCI·HCl and DMAP (4-dimethylaminopyridine) facilitate this reaction under nitrogen protection:

Triazoloquinazoline intermediate+3,4-DimethoxyphenylamineEDCI\cdotpHCl, DMAPTarget Compound\text{Triazoloquinazoline intermediate} + \text{3,4-Dimethoxyphenylamine} \xrightarrow{\text{EDCI·HCl, DMAP}} \text{Target Compound}

Typical yield : 76% after recrystallization (dichloromethane/ethyl acetate).

Optimization of Critical Parameters

Solvent and Temperature Effects

  • Dichloromethane : Preferred for its inertness and ability to dissolve polar intermediates.

  • Reaction temperature : Initial cooling to 0°C prevents side reactions during exothermic steps, followed by gradual warming to room temperature.

Catalysts and Reagents

  • EDCI·HCl : Enhances amide bond formation efficiency compared to DCC (dicyclohexylcarbodiimide).

  • DMAP : Accelerates acylation by acting as a nucleophilic catalyst.

Purification Techniques

  • Recrystallization : Dichloromethane-ethyl acetate mixtures yield high-purity crystals.

  • Column chromatography : Used for intermediates with lower solubility.

Comparative Analysis of Methodologies

ParameterPatent MethodLiterature Method
Starting Material Glycyl benzene derivativeAnthranilic acid derivative
Triazole Introduction Post-quinazoline functionalizationPre-quinazoline cyclization
Coupling Agent EDCI·HClChloroacetyl chloride
Yield 76%60–70%
Reaction Time 24 hours48 hours

The patent method achieves higher yields due to optimized coupling conditions, while the literature method offers flexibility in triazole substitution patterns.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals include:

    • δ 2.45 (s, 3H, CH₃ from 7-methylquinazoline)

    • δ 3.85 (s, 6H, OCH₃ from dimethoxyphenyl)

    • δ 8.10–7.20 (m, aromatic protons).

  • MS (ESI) : m/z 393.4 [M+H]⁺, consistent with molecular formula C₂₀H₁₉N₅O₄.

Purity Assessment

  • HPLC : >95% purity using C18 column (acetonitrile/water gradient).

Challenges and Limitations

  • Regioselectivity Issues : Competing pathways during triazole annulation may yield undesired isomers.

  • Scalability : Multi-step synthesis complicates large-scale production.

  • Solvent Waste : Dichloromethane use necessitates stringent disposal protocols .

Q & A

Q. What are the established synthetic methodologies for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of anthranilic acid derivatives with aldehydes/ketones to form the quinazolinone core (acidic/basic conditions) .
  • Step 2 : Introduction of the triazoloquinazoline moiety via nucleophilic substitution or oxidation (e.g., H₂O₂ for thioxo-to-dioxo conversion) .
  • Step 3 : Acetamide linkage formation using coupling agents like carbonyldiimidazole (CDI) . Key Conditions : Solvents (DMF, ethanol), catalysts (triethylamine), and temperature control (60–80°C) to optimize yield . Characterization :
  • TLC for reaction progress .

  • NMR (¹H/¹³C) and MS for structural confirmation .

    Synthetic StepReagents/ConditionsYield (%)Characterization Method
    Quinazolinone FormationAnthranilic acid, aldehyde, HCl65–75TLC, NMR
    Triazole FusionH₂O₂, AcOH50–60¹H NMR
    Acetamide CouplingCDI, DMF70–80¹³C NMR, MS

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • ¹H/¹³C NMR : Critical for verifying aromatic protons (6.5–8.5 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyls (~170 ppm) .
  • IR Spectroscopy : Confirms C=O stretches (1650–1750 cm⁻¹) and NH bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₅O₄⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Comparative Assays : Use standardized in vitro models (e.g., kinase inhibition assays) to replicate conflicting results under controlled conditions .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
  • Assay Variability Control : Validate cell lines, enzyme sources, and incubation times (e.g., COX-2 inhibition assays in human vs. murine models) .
Reported ActivityStudy A (IC₅₀)Study B (IC₅₀)Proposed Resolution
Kinase Inhibition2.5 µM 10 µM Re-test with ATP concentration standardization
COX-2 Inhibition75% 40% Validate enzyme source (recombinant vs. tissue-derived)

Q. What experimental strategies elucidate the mechanism of action against neurological targets?

  • Molecular Docking : Screen against targets like GABAₐ receptors or serotonin transporters using software (AutoDock Vina) to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified receptors (e.g., NMDA subunits) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess pharmacokinetic relevance .

Example Workflow :

  • Target Identification : Prioritize receptors linked to triazolopyrimidine activity (e.g., 5-HT₆) .
  • In Silico Screening : Dock the compound into active sites (PDB: 4U5T) .
  • Validation : SPR or radioligand binding assays to confirm hits .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to mitigate synthesis variability .
  • Advanced Analytics : Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
  • Collaborative Studies : Cross-validate biological data with independent labs to confirm findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.